Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate
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Overview
Description
Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of two chlorine atoms at the 4 and 7 positions of the indole ring, and a methyl ester group attached to the 2-oxoacetate moiety This compound has a molecular formula of C11H7Cl2NO3 and a molecular weight of 27609 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate typically involves the reaction of 4,7-dichloroindole with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate can be compared with other similar compounds, such as:
Methyl 2-(4-chloro-3-indolyl)-2-oxoacetate: This compound has a single chlorine atom at the 4 position, which may result in different chemical and biological properties.
Methyl 2-(4,7-dibromo-3-indolyl)-2-oxoacetate:
Methyl 2-(4,7-dimethyl-3-indolyl)-2-oxoacetate: The substitution of chlorine atoms with methyl groups can lead to changes in the compound’s solubility, stability, and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H7Cl2NO3 |
---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
methyl 2-(4,7-dichloro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H7Cl2NO3/c1-17-11(16)10(15)5-4-14-9-7(13)3-2-6(12)8(5)9/h2-4,14H,1H3 |
InChI Key |
NSUWHYBPLQTCIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl |
Origin of Product |
United States |
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